molecular formula C9H17NO B1281592 1-(Dimethylamino)cyclohexane-1-carbaldehyde CAS No. 72087-78-6

1-(Dimethylamino)cyclohexane-1-carbaldehyde

Cat. No. B1281592
CAS RN: 72087-78-6
M. Wt: 155.24 g/mol
InChI Key: OVOUPNYEEFNLAW-UHFFFAOYSA-N
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Description

1-(Dimethylamino)cyclohexane-1-carbaldehyde (DMAC) is an organometallic compound that has been studied extensively for its potential applications in a variety of scientific research fields. DMAC is a versatile compound that can be used to synthesize a variety of other compounds, including pharmaceuticals and agrochemicals. As such, DMAC is an important molecule for understanding the synthesis of many other compounds.

Scientific Research Applications

Chemical Reactivity and Interactions

1-(Dimethylamino)cyclohexane-1-carbaldehyde exhibits interesting chemical reactivity. For instance, Wannebroucq et al. (2016) demonstrated that 8-Dimethylaminonaphthalene-1-carbaldehyde reacts with benzoyl or pivaloyl chloride to form a salt, highlighting its potential for forming unique chemical bonds through O-acylation and N-C bond formation (Wannebroucq et al., 2016).

Synthesis of Derivatives

Kathrotiya and Patel (2012) synthesized a series of indole-based chromene derivatives using a one-pot cyclocondensation reaction, which included this compound as a reactant. This illustrates its use in creating complex organic molecules, which could have applications in various fields including medicinal chemistry (Kathrotiya & Patel, 2012).

Photophysical Applications

Tong-xing Jin et al. (2018) explored the use of dimethylamino-carbaldehyde derivatives in transient optical properties and photophysical mechanisms, potentially paving the way for applications in optical switching and solar cell materials (Tong-xing Jin et al., 2018).

Potential in Organic Synthesis

Lednicer et al. (1981) investigated derivatives of 4-aryl-4-(dimethylamino)cyclohexan-1-ones, which demonstrates the role of dimethylamino cyclohexane carbaldehyde in the synthesis of complex organic compounds, potentially useful in pharmaceuticals (Lednicer et al., 1981).

Catalytic Applications

Oppolzer and Radinov (1992) utilized (−)-3-exo-(dimethylamino)isoborneol (DAIB), a derivative of dimethylamino cyclohexane carbaldehyde, in the catalytic asymmetric synthesis of secondary (E)-allyl alcohols. This showcases its potential role in catalysis and asymmetric synthesis (Oppolzer & Radinov, 1992).

Fluorescence and Optical Studies

Xiaogang Liu et al. (2014) studied the emission intensities of a fluorescent monomer-aggregate coupled system based on 7-(dimethylamino)-coumarin-3-carbaldehyde, showing its utility in temperature-sensitive fluorescent applications due to its ultra-low temperature dependence (Xiaogang Liu et al., 2014).

properties

IUPAC Name

1-(dimethylamino)cyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-10(2)9(8-11)6-4-3-5-7-9/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOUPNYEEFNLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501921
Record name 1-(Dimethylamino)cyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72087-78-6
Record name 1-(Dimethylamino)cyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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